molecular formula C6H5NO2 B3431822 4-Hydroxypicolinaldehyde CAS No. 933030-90-1

4-Hydroxypicolinaldehyde

Cat. No.: B3431822
CAS No.: 933030-90-1
M. Wt: 123.11 g/mol
InChI Key: KBYYSTCVMSMKSP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxypicolinaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-hydroxypyridine with an appropriate aldehyde under controlled conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product .

Another method involves the oxidation of 4-hydroxypyridine using oxidizing agents such as potassium permanganate or chromium trioxide. This method requires careful control of reaction conditions to prevent over-oxidation and ensure high yield of this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and higher yields. The use of environmentally friendly oxidizing agents and catalysts is also a focus in industrial production to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxypicolinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxypicolinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-hydroxypicolinaldehyde involves its interaction with specific molecular targets. For instance, it can form Schiff bases with amines, which can then participate in various biochemical pathways. The aldehyde group allows it to act as an electrophile, facilitating reactions with nucleophiles in biological systems. Additionally, its hydroxyl group can form hydrogen bonds, influencing its binding affinity and specificity for target molecules .

Comparison with Similar Compounds

4-Hydroxypicolinaldehyde can be compared with other similar compounds such as:

    4-Hydroxybenzaldehyde: Similar structure but with a benzene ring instead of a pyridine ring.

    4-Hydroxycinnamaldehyde: Contains a cinnamaldehyde moiety with a hydroxyl group.

    4-Hydroxy-3-methoxypicolinaldehyde: Similar structure with an additional methoxy group on the pyridine ring.

The uniqueness of this compound lies in its combination of a hydroxyl group and an aldehyde group on a pyridine ring, which imparts distinct chemical reactivity and potential biological activity .

Properties

IUPAC Name

4-oxo-1H-pyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2/c8-4-5-3-6(9)1-2-7-5/h1-4H,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYYSTCVMSMKSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=CC1=O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401267497
Record name 1,4-Dihydro-4-oxo-2-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401267497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933030-90-1
Record name 1,4-Dihydro-4-oxo-2-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933030-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dihydro-4-oxo-2-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401267497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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